molecular formula C24H27N3O3 B11644916 N'-[(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11644916
M. Wt: 405.5 g/mol
InChI Key: OZSHYZIBMNPLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of phenoxy and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the 3-methylphenoxy intermediate. This can be achieved through the reaction of 3-methylphenol with an appropriate halogenating agent to form the corresponding halide, followed by nucleophilic substitution with a suitable nucleophile.

  • Synthesis of the Carbazole Derivative: : The carbazole moiety is synthesized through the cyclization of a suitable precursor, such as 2,3,4,9-tetrahydro-1H-carbazol-1-one .

  • Coupling Reaction: : The final step involves the coupling of the phenoxy intermediate with the carbazole derivative using a coupling reagent, such as a carbodiimide, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and carbazole moieties can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHYLPHENOXY)-N’-[3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANOYL]ACETOHYDRAZIDE is unique due to its combination of phenoxy and carbazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N'-[2-(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanehydrazide

InChI

InChI=1S/C24H27N3O3/c1-17-7-6-8-18(15-17)30-16-24(29)26-25-23(28)13-14-27-21-11-4-2-9-19(21)20-10-3-5-12-22(20)27/h2,4,6-9,11,15H,3,5,10,12-14,16H2,1H3,(H,25,28)(H,26,29)

InChI Key

OZSHYZIBMNPLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.